molecular formula C21H21ClFN3O3S B11348182 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11348182
M. Wt: 449.9 g/mol
InChI Key: SCMPRCUBXSENSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, methanesulfonyl, and cyanomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, while the methanesulfonyl group is added via sulfonylation.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro and fluoro substituents can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(methyl)phenyl]piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(ethyl)phenyl]piperidine-4-carboxamide

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from similar compounds that lack this substituent.

Properties

Molecular Formula

C21H21ClFN3O3S

Molecular Weight

449.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H21ClFN3O3S/c22-19-2-1-3-20(23)18(19)14-30(28,29)26-12-9-16(10-13-26)21(27)25-17-6-4-15(5-7-17)8-11-24/h1-7,16H,8-10,12-14H2,(H,25,27)

InChI Key

SCMPRCUBXSENSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.